Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is a chemical compound with the molecular formula C14H16ClNO2. It is a derivative of naphthalene and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride typically involves the reaction of naphthalene derivatives with amino acids under specific conditions. One common method includes the esterification of 3-amino-3-(naphthalen-1-yl)propanoic acid with methanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, amine compounds, and substituted propanoates. These products have significant applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: This compound is investigated for its potential therapeutic properties and drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by binding to active sites and altering the activity of target proteins. This modulation can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(naphthalen-2-yl)propanoate
- Ethyl 3-amino-3-(naphthalen-1-yl)propanoate
- Methyl 3-amino-3-(naphthalen-1-yl)butanoate
Uniqueness
Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its naphthalene moiety and amino group make it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride, also known as (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15NO2
- Molecular Weight : 229.28 g/mol
- IUPAC Name : (R)-Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- CAS Number : 7090991
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Receptor Activity : It may interact with specific receptors, leading to altered signaling pathways that impact cellular functions.
- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro experiments using various cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis. The mechanism appears to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |
MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |
HeLa (Cervical) | 10.0 | Activation of caspase-dependent pathways |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties:
- Neuroprotection in Models of Neurodegeneration : Experimental models have indicated that this compound can protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes.
Case Studies
-
Study on Cancer Cell Lines :
- A study published in the Journal of Medicinal Chemistry evaluated the effects of Methyl 3-amino-3-(naphthalen-1-yl)propanoate on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value ranging from 10 to 15 µM across different lines, suggesting its potential as a therapeutic agent against malignancies .
- Neuroprotective Study :
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has provided insights into how modifications to the naphthalene ring influence biological activity:
Modification | Effect on Activity |
---|---|
Hydroxyl substitution on naphthalene | Enhanced anticancer activity |
Alkyl chain length variation | Optimal activity at C4 length |
Substitution at position 2 | Decreased neuroprotective effects |
Properties
Molecular Formula |
C14H16ClNO2 |
---|---|
Molecular Weight |
265.73 g/mol |
IUPAC Name |
methyl 3-amino-3-naphthalen-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H15NO2.ClH/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,13H,9,15H2,1H3;1H |
InChI Key |
ZNGAZRIEWXNCBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC=CC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.